Researchers using Piperidine-d11 face mass instability from N-D back-exchange in protic LC solvents and waste deuterium label during N-functionalization. Piperidine-d10 solves this with an intact N-H bond, delivering reliable +10 Da mass shift and full atom economy.
Available from SMolecule with certified isotopic enrichment and purity.
Piperidine-d10 (CAS 45393-79-1) is a highly enriched, stable isotope-labeled building block in which all ten carbon-bound protons of the piperidine ring are replaced by deuterium, while the secondary amine proton (N-H) remains unlabeled. This precise isotopic signature makes it a critical precursor for the synthesis of deuterated active pharmaceutical ingredients (APIs), advanced fluorophores, and mass spectrometry internal standards. By maintaining the reactive N-H bond, Piperidine-d10 offers identical coupling reactivity to unlabeled piperidine while imparting the metabolic stability and distinct mass shift (+10 Da) of a fully deuterated carbon skeleton, ensuring seamless integration into existing industrial and laboratory workflows [1].
Substituting Piperidine-d10 with its fully deuterated analog, Piperidine-d11, introduces significant inefficiencies in both analytical and synthetic workflows. In LC-MS/MS applications, the N-D bond of Piperidine-d11 rapidly back-exchanges with protic solvents—such as water or methanol in mobile phases—leading to fluctuating precursor ion masses and split isotopic peaks that compromise quantitative accuracy [1]. Furthermore, in synthetic pathways requiring N-alkylation or N-acylation to form tertiary amines or amides, the N-D atom is inevitably cleaved and lost as waste. Consequently, Piperidine-d10 is the strictly required procurement choice to ensure mass stability in biological assays and optimal deuterium atom economy in API manufacturing.
When utilized as a precursor for mass spectrometry internal standards, Piperidine-d10 provides superior mass consistency compared to Piperidine-d11. In standard reversed-phase LC-MS/MS using protic mobile phases (e.g., H2O/MeOH with formic acid), the N-D proton of Piperidine-d11 undergoes rapid back-exchange to N-H, causing the precursor mass to fluctuate between +11 Da and +10 Da. Piperidine-d10 avoids this entirely, maintaining a stable +10 Da shift and preventing isotopic peak splitting [1].
| Evidence Dimension | Precursor Ion Mass Consistency |
| Target Compound Data | Stable +10 Da mass shift (0% back-exchange drift) |
| Comparator Or Baseline | Piperidine-d11 (Variable +11 Da to +10 Da shift due to N-D lability) |
| Quantified Difference | Elimination of mass drift and isotopic peak splitting in protic media |
| Conditions | Reversed-phase LC-MS/MS using aqueous/methanol gradients |
Buyers producing analytical reference materials must use Piperidine-d10 to ensure a consistent m/z precursor ion for reliable quantification.
During the synthesis of N-substituted deuterated APIs (such as Minoxidil-d10 or Pipendoxifene-d10), the secondary amine of the piperidine ring is alkylated or acylated. Piperidine-d10 retains 100% of its isotopic labels (10/10 D atoms) in the final product. In contrast, Piperidine-d11 loses its 11th deuterium atom (N-D) during the coupling step, resulting in a stoichiometric waste of the isotopic label [1].
| Evidence Dimension | Isotopic Label Retention during N-Substitution |
| Target Compound Data | 100% retention of deuterium labels (10/10 atoms) |
| Comparator Or Baseline | Piperidine-d11 (~9% loss of isotopic label; 10/11 atoms retained) |
| Quantified Difference | 0% waste of deuterium label at the reactive nitrogen site |
| Conditions | Standard N-alkylation or N-acylation coupling protocols for API synthesis |
Procuring Piperidine-d10 avoids paying a premium for an N-deuterium atom that is ultimately discarded in the synthesis of N-substituted active pharmaceutical ingredients.
Incorporating Piperidine-d10 into the N-alkyl groups of rhodamine dyes (e.g., TMR-d10 analogs) directly enhances optical performance. Compared to dyes synthesized with unlabeled piperidine, Piperidine-d10 derivatives exhibit a ~15% increase in fluorescence quantum yield (Φ) and a significantly slower rate of photobleaching under continuous laser excitation, without altering the fundamental spectral shape [1].
| Evidence Dimension | Fluorescence Quantum Yield (Φ) and Photobleaching Rate |
| Target Compound Data | ~15% increase in Φ and enhanced chromostability |
| Comparator Or Baseline | Unlabeled piperidine (Baseline Φ and faster degradation) |
| Quantified Difference | ~15% higher quantum efficiency and extended photostability |
| Conditions | Single-molecule imaging and continuous laser excitation of synthesized rhodamine derivatives |
For developers of advanced single-molecule imaging dyes, using Piperidine-d10 directly improves the optical brightness and longevity of the final fluorescent probe.
Because Piperidine-d10 provides optimal deuterium atom economy during N-alkylation and N-acylation, it is the preferred building block for manufacturing deuterated drugs such as Minoxidil-d10, Pipendoxifene-d10, and deuterated paroxetine derivatives. It ensures that no isotopic label is wasted during the formation of the tertiary amine or amide linkages [1].
Piperidine-d10 is critical for synthesizing stable internal standards (e.g., Fenpropidin-d10) for LC-MS/MS. Its unlabeled N-H bond prevents the variable mass shifts and isotopic peak splitting that occur when using fully deuterated analogs (d11) in protic mobile phases, ensuring highly reproducible quantitative bioanalysis [2].
In the design of advanced fluorescent probes for single-molecule imaging, Piperidine-d10 is used to synthesize deuterated rhodamine dyes. The substitution of the N-alkyl groups with Piperidine-d10 directly increases the quantum yield by ~15% and significantly extends the photostability of the dye under continuous excitation [3].